molecular formula C11H18FNO3 B15275578 Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B15275578
M. Wt: 231.26 g/mol
InChI Key: SALYLZTXVZGSGT-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-1-oxa-6-azaspiro[25]octane-6-carboxylate is a synthetic organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of N-Boc-4-piperidone with trimethylsilyl fluoride in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like dimethyl sulfoxide at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.

Scientific Research Applications

Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialized materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced properties.

Properties

Molecular Formula

C11H18FNO3

Molecular Weight

231.26 g/mol

IUPAC Name

tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C11H18FNO3/c1-10(2,3)16-9(14)13-5-4-11(7-15-11)8(12)6-13/h8H,4-7H2,1-3H3

InChI Key

SALYLZTXVZGSGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CO2)C(C1)F

Origin of Product

United States

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